molecular formula C12H11NO3 B13252420 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid

1-Ethyl-3-formyl-1H-indole-7-carboxylic acid

Cat. No.: B13252420
M. Wt: 217.22 g/mol
InChI Key: NMMUUCWICFCITR-UHFFFAOYSA-N
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Description

1-Ethyl-3-formyl-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to bind to multiple receptors with high affinity, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-Ethyl-3-formyl-1H-indole-2-carboxylic acid
  • 1-Ethyl-3-formyl-1H-indole-5-carboxylic acid
  • 1-Ethyl-3-formyl-1H-indole-6-carboxylic acid

Comparison: 1-Ethyl-3-formyl-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-ethyl-3-formylindole-7-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-13-6-8(7-14)9-4-3-5-10(11(9)13)12(15)16/h3-7H,2H2,1H3,(H,15,16)

InChI Key

NMMUUCWICFCITR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C(=CC=C2)C(=O)O)C=O

Origin of Product

United States

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